N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound contains a pyrrole ring, a sulfonyl group, and a fluorinated phenyl moiety, which contribute to its distinctive chemical properties and biological activities. The compound is classified as an amide due to the presence of the amide functional group in its structure.
This compound falls under the category of organic compounds with specific functional groups, including:
The synthesis of N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide typically involves multiple synthetic steps. A common method includes:
Advanced techniques such as continuous flow chemistry may be employed to enhance yield and efficiency during industrial-scale synthesis.
The molecular formula of N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is with a molecular weight of approximately 436.5 g/mol. The structural representation includes:
The compound's structural details can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C22H29FN2O4S |
Molecular Weight | 436.5 g/mol |
CAS Number | 951975-10-3 |
SMILES Representation | COCCn1c(C)c(C)c(S(=O)(=O)c2ccc(F)cc2)c1NC(=O)C1CCCCC1 |
N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets within biological systems. This may include:
Preliminary studies suggest that the sulfonamide and pyrrole functionalities are critical for these interactions, potentially leading to therapeutic effects against various diseases.
While specific physical properties such as density and melting point are not readily available for this compound, it is generally expected to exhibit moderate solubility in organic solvents due to its complex structure.
Key chemical properties include:
Relevant data on solubility and stability should be assessed through experimental studies for practical applications .
N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide has several potential applications in scientific research:
Further research is needed to fully elucidate its potential therapeutic effects and optimize its applications in various fields.
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2